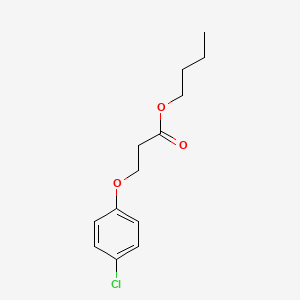
trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester: is a complex organic compound with a unique structure that includes a cyclobutane ring and an isoindole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindole Moiety: This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines to form isoindole derivatives.
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions involving alkenes.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the isoindole moiety, converting it into dihydroisoindole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Substituted esters and amides.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their mechanical properties and thermal stability.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.
Electronics: It can be used in the production of electronic materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes or receptors, inhibiting their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
類似化合物との比較
trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclopentanecarboxylic acid methyl ester: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness:
Structural Rigidity: The cyclobutane ring provides unique structural rigidity compared to other similar compounds with larger ring systems.
Reactivity: The methyl ester group offers different reactivity compared to ethyl or other ester groups, influencing the compound’s chemical behavior and applications.
特性
分子式 |
C14H13NO4 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
methyl 3-(1,3-dioxoisoindol-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-19-14(18)8-6-9(7-8)15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
IZEIGDSOQGLYAK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC(C1)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)



![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)
![[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol](/img/structure/B13905172.png)
![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)

![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
![3-[5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13905192.png)

![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)


